molecular formula C10H20N2O3 B1449922 tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate CAS No. 1502766-14-4

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Cat. No.: B1449922
CAS No.: 1502766-14-4
M. Wt: 216.28 g/mol
InChI Key: YCMJZHSDAYCYFW-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502766-14-4
Record name tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate
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Foundational & Exploratory

"tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Introduction: A Versatile Heterocyclic Building Block

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a valuable bifunctional heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold substituted with a hydroxyl group and a Boc-protected amine, makes it a crucial intermediate for synthesizing a wide array of complex molecules, particularly those with therapeutic potential. The orthogonal nature of the hydroxyl group and the protected amine allows for selective functionalization, providing a gateway to diverse chemical architectures.

This guide offers a comprehensive overview of the primary synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most prevalent methods.

Physicochemical Properties

A summary of the key computed properties for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is presented below.[1]

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate
CAS Number 1502766-14-4
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CNC1)O

Core Synthetic Strategies: Navigating the Pathways

The synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate presents two main challenges: the regioselective introduction of the amino and hydroxyl groups onto the piperidine ring and the control of the relative stereochemistry (cis vs. trans) of these substituents. Two principal retrosynthetic approaches dominate the literature: the reduction of a 5-oxopiperidine precursor and the hydrogenation of a functionalized pyridine ring.

G Target tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate Ketone tert-butyl N-(5-oxopiperidin-3-yl)carbamate Target->Ketone Ketone Reduction Pyridine Boc-Protected 3-Amino-5-hydroxypyridine Target->Pyridine Ring Hydrogenation AminoPiperidine 3-Aminopiperidine Derivatives Ketone->AminoPiperidine Protection & Oxidation HydroxyPyridine 3,5-Disubstituted Pyridine Pyridine->HydroxyPyridine Protection & Functionalization

Caption: High-level overview of the primary synthetic routes.

Route 1: Stereoselective Reduction of a Ketone Precursor

This is arguably the most common and adaptable route, offering good control over the final product. The key step is the reduction of a ketone, which directly installs the hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Causality Behind Experimental Choices

The synthesis begins with the preparation of the key intermediate, tert-butyl N-(5-oxopiperidin-3-yl)carbamate. This is typically achieved by protecting a commercially available 3-aminopiperidine derivative, followed by oxidation of the piperidine ring at the 5-position. The crucial reduction step requires a reagent that is selective for the ketone in the presence of the carbamate group. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature and excellent chemoselectivity for aldehydes and ketones over esters and carbamates.

G cluster_0 Route 1: Ketone Reduction Pathway A 3-Aminopiperidine B tert-butyl N-(piperidin-3-yl)carbamate A->B Boc Protection (Boc)₂O, Base C tert-butyl N-(5-oxopiperidin-3-yl)carbamate B->C Oxidation D tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate C->D Reduction (e.g., NaBH₄)

Caption: Workflow for the ketone reduction synthesis route.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl N-(piperidin-3-yl)carbamate

  • To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (TEA) or sodium hydroxide (2.5 eq) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup. If using DCM, wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine, often as a solid or oil that can be used without further purification.[2]

Step 2: Oxidation to tert-butyl N-(5-oxopiperidin-3-yl)carbamate

Note: This step often involves protecting the piperidine nitrogen first (e.g., with a benzyl or Cbz group), followed by oxidation and subsequent deprotection. A direct oxidation can be challenging. A more direct approach starts from a precursor where the ketone is already present or easily formed.

Step 3: Reduction to tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

  • Dissolve tert-butyl N-(5-oxopiperidin-3-yl)carbamate (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly in small portions. The addition is exothermic and may cause gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the bulk of the organic solvent via rotary evaporation.

  • Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product will be a mixture of cis and trans diastereomers. Purify via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired diastereomer(s).

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This strategy builds the saturated piperidine ring from an aromatic pyridine starting material. It is particularly useful when appropriately substituted pyridines are readily available. The core of this method is the reduction of the pyridine ring, which is typically accomplished through catalytic hydrogenation.

Causality Behind Experimental Choices

The choice of starting material is critical. A compound like 3-hydroxypyridine can be a starting point.[3] The synthesis involves protecting the hydroxyl and/or a subsequently introduced amino group, followed by the challenging reduction of the aromatic ring. Catalytic hydrogenation is the method of choice. Rhodium on carbon (Rh/C) is often more effective than Palladium (Pd/C) or Platinum (PtO₂) for reducing pyridine rings, especially under milder conditions. The reaction is typically run under a positive pressure of hydrogen gas. The stereochemical outcome can be influenced by the catalyst and the substitution pattern on the ring.

G cluster_1 Route 2: Pyridine Hydrogenation Pathway A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation (e.g., Rh/C, H₂) C Racemic 3-amino-5-hydroxypiperidine B->C Further Functionalization (e.g., Amination) D tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate C->D Selective Boc Protection

Caption: Workflow for the pyridine hydrogenation synthesis route.

Experimental Protocol: Route 2

(Based on a multi-step sequence starting from 3-hydroxypyridine)

Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine

  • In a high-pressure reaction vessel (autoclave), charge 3-hydroxypyridine (1.0 eq), a suitable catalyst such as 5% Rhodium on carbon (Rh/C, ~1-2 mol%), and a solvent like water or ethanol.[3]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5 MPa).[3]

  • Heat the mixture to a specified temperature (e.g., 90 °C) and stir for an extended period (24-48 hours).[3]

  • After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine, which can be purified by distillation or used directly.[3]

Subsequent steps would involve converting the 3-hydroxypiperidine to a 3-amino-5-hydroxy derivative, which is a non-trivial multi-step process itself, potentially involving protection, oxidation, oximation, and reduction. A more direct, though less commonly cited, approach would be the hydrogenation of a pre-functionalized 3-amino-5-hydroxypyridine derivative.

Step 2: Selective Boc Protection

  • Assuming the successful synthesis of 3-amino-5-hydroxypiperidine, dissolve the diamine (1.0 eq) in a solvent mixture (e.g., THF/water).

  • Add a base such as sodium bicarbonate or triethylamine (1.5 eq).

  • Cool to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) dropwise or as a solution in THF. The key to selectivity is the sub-stoichiometric use of the protecting agent, leveraging the differential nucleophilicity of the two amino groups if they were different, or achieving mono-protection under controlled conditions.

  • Stir at room temperature overnight.

  • Perform a standard aqueous workup and extract with an organic solvent.

  • Purify the crude product by column chromatography to isolate tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Ketone ReductionRoute 2: Pyridine Hydrogenation
Starting Materials 3-Aminopiperidine derivativesSubstituted pyridines (e.g., 3-hydroxypyridine)
Key Transformation Ketone reduction (NaBH₄)Aromatic ring hydrogenation (Rh/C, H₂)
Stereocontrol Achieved at the reduction step; often yields diastereomeric mixtures requiring separation. Chiral reducing agents can improve selectivity.Established during hydrogenation; can be difficult to control and may lead to complex mixtures of stereoisomers.
Scalability Generally good. Reduction is a robust and scalable reaction.Can be challenging due to the need for high-pressure hydrogenation equipment and catalyst handling.
Pros Convergent, modular, generally higher-yielding for specific stereoisomers post-purification.Potentially shorter route if a suitably substituted pyridine is available.
Cons May require more steps to synthesize the ketone precursor. Diastereomer separation can be difficult.High-pressure equipment needed. Catalyst can be expensive. Control of stereochemistry is a major challenge.

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. It is corrosive and toxic. Avoid contact with acid and water during storage and handling.

  • Catalytic Hydrogenation: Requires specialized high-pressure equipment. Hydrogen gas is extremely flammable and forms explosive mixtures with air. Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction. Handle with extreme care.

  • General Hazards: The target molecule, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is most reliably achieved through the ketone reduction pathway (Route 1) . While it may involve more steps for the synthesis of the precursor, it offers superior control and predictability, particularly concerning the stereochemical outcome after chromatographic separation. The reaction conditions are generally mild and highly scalable. The pyridine hydrogenation route (Route 2) serves as a viable alternative, especially if a highly functionalized pyridine starting material is accessible, but it presents significant challenges in controlling stereochemistry and requires specialized equipment for high-pressure reactions. For researchers in drug development, the robustness and adaptability of the ketone reduction route make it the preferred method for accessing this versatile building block.

References

  • Miller, S. et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a thorough understanding.

Introduction

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol ) is a bifunctional molecule incorporating a piperidine ring, a secondary alcohol, and a tert-butoxycarbonyl (Boc) protecting group.[1] This structural arrangement makes it a valuable building block in the synthesis of various biologically active compounds. A precise and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide details the expected spectroscopic data and provides a framework for its interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features to be identified are the N-Boc group, the piperidine ring protons, the carbon backbone, the hydroxyl group, and the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and OH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
C(CH₃)₃~1.45singlet9H-
Piperidine ring protons1.5 - 3.8multiplets8HJ-coupling
CH-OH~3.9multiplet1HJ-coupling
CH-NHBoc~3.6multiplet1HJ-coupling
NH (Boc)~4.8broad singlet1H-
OHvariablebroad singlet1H-
NH (piperidine)variablebroad singlet1H-
  • tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm.[2] This is a characteristic signal for the Boc protecting group.

  • Piperidine Ring Protons: The protons on the piperidine ring will present as a complex series of multiplets in the region of 1.5 to 3.8 ppm due to diastereotopicity and spin-spin coupling.

  • Methine Protons: The protons on the carbons bearing the hydroxyl (CH-OH) and the N-Boc group (CH-NHBoc) are expected to be downfield, around 3.6-3.9 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

  • Exchangeable Protons: The NH proton of the carbamate, the hydroxyl proton, and the piperidine NH proton will appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (ppm)
C(CH₃)₃~28.5
C(CH₃)₃~79.5
C=O (carbamate)~156.0
Piperidine ring carbons40 - 70
CH-OH~65
CH-NHBoc~50
  • tert-Butyl Group Carbons: The three equivalent methyl carbons will appear around 28.5 ppm, and the quaternary carbon will be found at approximately 79.5 ppm.[2]

  • Carbamate Carbonyl: The carbonyl carbon of the Boc group is expected in the downfield region, around 156.0 ppm.[2]

  • Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the 40-70 ppm range. The carbons directly attached to the nitrogen and oxygen atoms (CH-OH and CH-NHBoc) will be the most downfield in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted IR Absorption Bands and Interpretation

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, broad
N-H stretch (amine & carbamate)3100-3500Medium, broad
C-H stretch (alkane)2850-3000Medium to strong
C=O stretch (carbamate)1680-1720Strong, sharp
N-H bend (amine & carbamate)1500-1650Medium
C-O stretch (alcohol & carbamate)1000-1300Strong

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol and the N-H stretches. A very strong and sharp peak around 1700 cm⁻¹ is a clear indicator of the carbamate carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

Ion Predicted m/z Interpretation
[M+H]⁺217.15Protonated molecular ion
[M-C₄H₈]⁺ or [M-56]⁺161.10Loss of isobutylene from the Boc group
[M-C₅H₉O₂]⁺ or [M-101]⁺116.10Loss of the entire Boc group

The ESI mass spectrum is expected to show a strong signal for the protonated molecule at m/z 217.15. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da) under in-source fragmentation or in tandem MS experiments.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate ms Mass Spectrometry (MS) - Molecular Weight Confirmation synthesis->ms Sample ir Infrared (IR) Spectroscopy - Functional Group Identification synthesis->ir Sample nmr NMR Spectroscopy (¹H and ¹³C) - Structural Elucidation synthesis->nmr Sample interpretation Integrated Data Analysis: - Correlate MS, IR, and NMR data - Confirm Structure ms->interpretation Spectral Data ir->interpretation Spectral Data nmr->interpretation Spectral Data final_structure Final Verified Structure of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate interpretation->final_structure Verified Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. Each technique offers complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational knowledge and expected data for researchers working with this important synthetic intermediate, ensuring high standards of scientific integrity and quality control in drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: A Keystone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-disubstituted chiral piperidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring favorable physicochemical properties and enabling precise three-dimensional interactions with biological targets. Within this class of building blocks, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate has emerged as a particularly valuable and versatile intermediate. Its inherent chirality, coupled with orthogonally protected amino and hydroxyl functionalities, allows for directed and stereocontrolled elaboration into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, stereochemical considerations, analytical characterization, and strategic applications of this building block, with a particular focus on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which serves as a reliable non-planar scaffold to orient functional groups in precise vectors, thereby optimizing interactions with protein binding sites.[2][3]

Chirality: The Driver of Potency and Selectivity

The introduction of stereocenters onto the piperidine ring dramatically expands its utility. Chiral substituents can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3] The distinct spatial arrangement of functional groups in different enantiomers or diastereomers leads to differential binding affinities for chiral biological targets like enzymes and receptors. A well-defined stereochemistry is often the key to unlocking desired therapeutic activity while minimizing off-target effects and associated toxicities.[2]

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: A Bifunctional Chiral Asset

The title compound, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is a prime example of a high-value chiral building block. It possesses two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: the cis enantiomeric pair ((3R,5S) and (3S,5R)) and the trans enantiomeric pair ((3R,5R) and (3S,5S)).

The strategic importance of this molecule lies in its bifunctional nature, with two distinct and differentially protected nucleophilic centers:

  • A Boc-protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the C3-amine. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine.

  • A Free Hydroxyl Group: The C5-hydroxyl group offers a handle for further functionalization, such as etherification, esterification, or oxidation.

  • A Secondary Amine: The piperidine ring nitrogen can be functionalized through alkylation or acylation, often serving as the point of attachment to a larger molecular scaffold.

This orthogonal protection scheme grants chemists precise control over the synthetic sequence, enabling the selective elaboration of the molecule in a stepwise fashion.

G cluster_0 tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate cluster_1 Synthetic Utility Boc_Amine C3: Boc-Protected Amine (NHBoc) Acid_Deprotection Acidic Deprotection (e.g., TFA, HCl) Boc_Amine->Acid_Deprotection Reveals Primary Amine Hydroxyl C5: Hydroxyl Group (OH) Functionalization Hydroxyl Functionalization (e.g., Mitsunobu, Etherification) Hydroxyl->Functionalization Enables Derivatization Piperidine_N N1: Secondary Amine (NH) N_Alkylation Ring N-Alkylation (e.g., Reductive Amination) Piperidine_N->N_Alkylation Connects to Scaffolds

Caption: Functional diversity of the title building block.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3,5-disubstituted piperidines is a non-trivial challenge in organic synthesis. Strategies generally fall into two categories: chiral resolution of a racemic mixture or an asymmetric synthesis that establishes the desired stereocenters from the outset.

Chiral Resolution via Diastereomeric Salt Formation

A common industrial approach involves the synthesis of a racemic or diastereomeric mixture of 3-amino-5-hydroxypiperidine derivatives, followed by resolution using a chiral acid. This method leverages the differential solubility of the resulting diastereomeric salts.

Protocol 1: Exemplar Resolution of (R)-3-Aminopiperidine

This protocol illustrates a widely used principle for resolving chiral amines, which is adaptable for the separation of the diastereomers of 3-aminopiperidine intermediates prior to hydroxylation or protection steps.

  • Salt Formation: A racemic mixture of the aminopiperidine derivative is dissolved in a suitable solvent system (e.g., a mixture of alcohols and/or esters). An enantiomerically pure resolving agent, such as D-mandelic acid or a chiral cyclic phosphoric acid, is added.[4]

  • Selective Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize from the solution due to its lower solubility. Stirring at a controlled temperature for several hours can enhance the yield and purity of the crystals.[4]

  • Isolation: The crystallized salt is isolated by filtration, washed with a cold solvent to remove the mother liquor containing the more soluble diastereomer, and dried.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the chiral acid. The liberated, enantiomerically enriched free amine can then be extracted into an organic solvent.[5]

  • Protection: The resulting chiral amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final Boc-protected chiral building block.

G Racemic Racemic Amine Mixture (R-Amine + S-Amine) Salts Diastereomeric Salts (R-Amine:D-Acid) (S-Amine:D-Acid) Racemic->Salts ChiralAcid Chiral Acid (e.g., D-Mandelic Acid) ChiralAcid->Salts Solvent Solvent (e.g., EtOAc/Propanol) Solvent->Salts Crystallization Selective Crystallization (Cooling) Salts->Crystallization Solid Insoluble Salt (e.g., R-Amine:D-Acid) Crystallization->Solid Precipitates Liquid Soluble Salt in Mother Liquor Crystallization->Liquid Remains in solution Base Base Treatment (e.g., NaOH) Solid->Base EnantioAmine Enantiopure Amine (R-Amine) Base->EnantioAmine Liberates free base

Caption: Workflow for chiral resolution via diastereomeric salts.

Chemoenzymatic and Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to avoid resolution steps, which are inherently limited to a 50% theoretical yield. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly powerful.

Dynamic kinetic resolution (DKR) is an advanced strategy that combines rapid racemization of the starting material with a stereoselective reaction, theoretically enabling a 100% yield of a single stereoisomer.[2][6] Biocatalytic methods using enzymes like amine oxidases, imine reductases (IREDs), or transaminases can convert prochiral ketones or racemic amines into enantiopure products with high efficiency and selectivity.[2][7]

For instance, a prochiral N-protected 5-hydroxy-3-piperidone could be subjected to asymmetric reduction using a ketoreductase enzyme or a chiral metal catalyst to set the stereochemistry of both the amino and hydroxyl groups simultaneously or sequentially.

Physicochemical and Analytical Characterization

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and stereochemical integrity of the building block.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₃[8]
Molecular Weight216.28 g/mol [8]
AppearanceWhite to off-white solid[8]
Predicted Boiling Point363.4 ± 42.0 °C[8]
Predicted Density1.11 ± 0.1 g/cm³[8]
Spectroscopic Analysis (NMR)
  • ¹H NMR: Key signals would include the large singlet for the tert-butyl group (~1.4 ppm), multiplets for the piperidine ring protons (typically spanning 1.5-4.0 ppm), and signals for the N-H and O-H protons, which may be broad and exchangeable. The chemical shifts and coupling constants of the protons at C3 and C5 are diagnostic for determining the cis or trans relative stereochemistry.

  • ¹³C NMR: Expected signals include those for the tert-butyl group (C at ~80 ppm, CH₃ at ~28 ppm), the carbonyl of the Boc group (~155 ppm), and the piperidine ring carbons, with those attached to heteroatoms (C3, C5) appearing further downfield.[9][10]

Chromatographic Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the gold-standard techniques for determining enantiomeric purity.

Protocol 2: General Chiral HPLC Method Development

  • Column Screening: A screening of various polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) is the first step. Immobilized phases (e.g., Chiralpak IA, IB, IC, etc.) are often preferred due to their broader solvent compatibility.[11]

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) are used. Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape.

    • Polar Organic/Reversed-Phase: For more polar compounds, mixtures of acetonitrile or methanol with water and additives (e.g., formic acid, ammonia) can be effective.

  • Method Optimization: Once initial separation is achieved, parameters such as the type and percentage of the alcohol modifier, flow rate, and column temperature are optimized to maximize resolution (Rs > 1.5) and minimize analysis time.

  • Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[12]

Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents.[13][14]

G cluster_workflow Chiral Purity Analysis Workflow Start Sample of Chiral Building Block Screen Screen Chiral Stationary Phases (CSPs) Start->Screen Select Select Optimal CSP & Mobile Phase Screen->Select Optimize Optimize Method: - Modifier % - Flow Rate - Temperature Select->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate Analysis Routine Analysis: Quantify Enantiomeric Excess (ee%) Validate->Analysis

Caption: Workflow for chiral chromatographic method development.

Application in Drug Development: The Case of DPP-4 Inhibitors

The primary application driving the demand for chiral tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is its use as a key intermediate in the synthesis of "gliptin" drugs, a class of oral antihyperglycemic agents that inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4).[15]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][11] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, "gliptins" prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[11][16]

G cluster_Normal Normal Physiology cluster_Inhibited With DPP-4 Inhibitor Food Food Intake Gut Gut Food->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins DPP4_A DPP-4 Enzyme Incretins->DPP4_A Pancreas_A Pancreas Incretins->Pancreas_A Inactive Inactive Metabolites DPP4_A->Inactive Insulin_A ↑ Insulin ↓ Glucagon Pancreas_A->Insulin_A DPP4_B DPP-4 Enzyme Inhibitor DPP-4 Inhibitor ('Gliptin') Inhibitor->DPP4_B Inhibits Incretins_B Prolonged Active Incretins Pancreas_B Pancreas Incretins_B->Pancreas_B Insulin_B Greatly Increased Insulin Strongly Decreased Glucagon Pancreas_B->Insulin_B

Caption: Mechanism of action of DPP-4 inhibitors.

The Role of the 3-Aminopiperidine Scaffold in DPP-4 Inhibitors

Many potent DPP-4 inhibitors, such as Trelagliptin, feature a 3-aminopiperidine moiety.[16][17] This scaffold is crucial for binding to the active site of the DPP-4 enzyme. Structure-activity relationship (SAR) studies have shown that the basic nitrogen of the piperidine ring often forms a key salt bridge interaction with acidic residues in the S2 sub-pocket of the enzyme, such as Glutamic acid residues (Glu205, Glu206).[18][19] The stereochemistry of the amino group is critical for orienting the rest of the inhibitor molecule to achieve optimal interactions with other sub-pockets (S1) of the active site, thereby maximizing potency and selectivity.[4]

The synthesis of Trelagliptin, for example, involves the nucleophilic substitution of a chloropyrimidinedione intermediate with the (R)-enantiomer of 3-aminopiperidine.[5][17][20] Using the Boc-protected chiral building block allows for a controlled reaction at the ring nitrogen, followed by a final deprotection step to reveal the crucial primary amine.[21]

Conclusion and Future Perspectives

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate and its individual stereoisomers are high-value building blocks that provide a robust and versatile platform for the synthesis of complex chiral molecules. Their utility is demonstrably proven in the industrial-scale synthesis of important pharmaceuticals, most notably DPP-4 inhibitors. The strategic placement of orthogonal protecting groups on a stereochemically defined piperidine core allows for precise and predictable synthetic planning. As drug discovery continues to venture into more complex and three-dimensional chemical space, the demand for sophisticated, ready-to-use chiral building blocks like this will only intensify. Future work will likely focus on developing even more efficient and scalable asymmetric syntheses and exploring the application of these scaffolds in new therapeutic areas beyond metabolic diseases.

References

  • CN113121414A - Synthetic method of trelagliptin intermediate - Google P
  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. (URL: [Link])

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (URL: [Link])

  • CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google P
  • CN104961726A - Preparation method of trelagliptin - Google P
  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution - ACS Publications. (URL: [Link])

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (URL: [Link])

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH. (URL: [Link])

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. (URL: [Link])

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: [Link])

  • and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

  • Stationary phases for the separation of stereoisomers by supercritical fluid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. (URL: [Link])

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (URL: [Link])

  • Journal of Chromatography A - AFMPS. (URL: [Link])

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF - ResearchGate. (URL: [Link])

  • Piperidine DPP-IV inhibitors. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors - Pharmacia. (URL: [Link])

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

  • CN105669645B - Preparation method of trelagliptin and succinate thereof - Google P

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Novel Piperidine Scaffolds

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many biologically active compounds, functionalized with a secondary alcohol and a Boc-protected amine. This arrangement allows for selective chemical modifications at three distinct positions: the secondary amine of the piperidine ring, the hydroxyl group, and the protected primary amine after deprotection. The strategic placement of the hydroxyl and amino groups on the piperidine core makes it an ideal starting material for the synthesis of a diverse range of substituted piperidines, which are key components of numerous pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the chemical properties, safety information, and detailed experimental protocols for the application of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in common synthetic transformations.

Chemical and Physical Properties

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is typically a white to off-white solid at room temperature.[3] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
IUPAC Name tert-butyl N-(5-hydroxypiperidin-3-yl)carbamatePubChem[4]
CAS Number 1502766-14-4PubChem[4]
Molecular Formula C₁₀H₂₀N₂O₃PubChem[4]
Molecular Weight 216.28 g/mol PubChem[4]
Appearance White solidChemicalBook[3]
Boiling Point 363.4±42.0 °C (Predicted)ChemicalBook[3]
Density 1.11±0.1 g/cm³ (Predicted)ChemicalBook[3]
pKa 12.06±0.40 (Predicted)ChemicalBook[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °CChemicalBook[3]

Safety and Handling

Appropriate safety precautions must be taken when handling tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are necessary.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Experimental Protocols

The synthetic utility of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate stems from the ability to selectively functionalize its different reactive sites. Below are detailed protocols for key transformations.

Protocol 1: O-Alkylation of the Hydroxyl Group

This protocol describes the alkylation of the secondary hydroxyl group via a Williamson ether synthesis. The Boc-protected amine is stable under these basic conditions.

O_Alkylation start tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate + NaH in THF, 0 °C to RT product O-Alkyl-tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate start->product Alkylation reagent Alkyl Halide (R-X) reagent->product O_Acylation start tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate + Acylating Agent (e.g., Ac₂O, BzCl) + Base (e.g., Et₃N, Pyridine) in DCM product O-Acyl-tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate start->product Acylation Boc_Deprotection start tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate + Acid (e.g., TFA in DCM or HCl in Dioxane) product 3-Amino-5-hydroxypiperidine (as salt) start->product Deprotection

Sources

Application Notes and Protocols for the Deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Critical Step of Boc Deprotection in Piperidine Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity, particularly in the protection of amine functionalities. Its removal, or deprotection, is a pivotal step in the synthesis of countless pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of methodologies for the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, a key building block in medicinal chemistry. The presence of a secondary hydroxyl group on the piperidine ring introduces a layer of complexity, necessitating careful consideration of reaction conditions to ensure high yield and purity of the desired product, 3-amino-5-hydroxypiperidine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a mechanistic understanding of the deprotection process, the rationale behind the choice of reagents and conditions, and strategies to mitigate potential side reactions.

Chemical Structures

CompoundStructure
tert-butyl N-(5-hydroxypiperidin-3-yl)carbamatetert-butyl N-(5-hydroxypiperidin-3-yl)carbamate structure
3-amino-5-hydroxypiperidine3-amino-5-hydroxypiperidine structure

Core Principles of Boc Deprotection: An Acid-Catalyzed Cascade

The lability of the Boc group under acidic conditions is the foundation of its utility. The generally accepted mechanism involves a series of steps initiated by protonation of the carbamate.[1]

Boc Deprotection Mechanism Boc_Protected_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Boc_Protected_Amine->Protonated_Carbonyl + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbonyl->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Isobutylene_CO2 Isobutylene + CO2 tert_Butyl_Cation->Isobutylene_CO2 - H+ H_plus H+ H_plus_out H+

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (H+). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is then protonated in the acidic medium to form the corresponding salt.[2]

A critical consideration in this mechanism is the fate of the highly reactive tert-butyl cation.[3] This electrophile can be scavenged by nucleophiles present in the reaction mixture, potentially leading to unwanted side products. In the case of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, the secondary hydroxyl group presents a potential nucleophilic site for O-tert-butylation.

Methodologies for Boc Deprotection

The choice of deprotection method is dictated by the overall stability of the substrate and the presence of other functional groups. For tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, the primary considerations are the efficiency of Boc removal and the prevention of side reactions involving the hydroxyl group.

Method 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, volatile acid commonly employed for Boc deprotection due to its efficacy and the ease of its removal during workup.[1] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).

Rationale for Experimental Choices:

  • TFA Concentration: A concentration of 20-50% TFA in DCM is generally sufficient for rapid and complete deprotection at room temperature.[4] Higher concentrations can be used but may increase the risk of side reactions.

  • Solvent: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its inertness under acidic conditions.

  • Temperature: The reaction is typically performed at room temperature. Lowering the temperature to 0 °C can help to suppress potential side reactions if the substrate is particularly sensitive.

  • Scavengers: The generation of the tert-butyl cation can lead to O-alkylation of the hydroxyl group. To mitigate this, a carbocation scavenger such as triethylsilane (TES) can be added to the reaction mixture.[5][6] TES reacts with the tert-butyl cation to form the volatile and inert tert-butyltriethylsilane.

Detailed Protocol:

  • Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

  • Addition of Scavenger (Optional but Recommended): Add triethylsilane (1.1-1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture) dropwise to the stirred solution. A typical final TFA concentration is 20-50%.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • For highly polar products like 3-amino-5-hydroxypiperidine, direct precipitation of the TFA salt may be challenging. An alternative is to co-evaporate the residue with toluene to azeotropically remove residual TFA.[7]

    • The resulting residue, the TFA salt of the product, can be used directly in the next step or neutralized. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

    • The free amine, being polar, may be difficult to extract into common organic solvents. Continuous liquid-liquid extraction or the use of a more polar solvent like a mixture of isopropanol and chloroform may be necessary. Alternatively, ion-exchange chromatography can be employed for purification and isolation of the free amine.[2]

Method 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane

An alternative to TFA is the use of a solution of hydrogen chloride in an organic solvent, most commonly 1,4-dioxane.[8] This method often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[4]

Rationale for Experimental Choices:

  • Reagent: A 4M solution of HCl in dioxane is commercially available and widely used for its convenience and effectiveness.[9][10]

  • Solvent: Dioxane is a good solvent for many organic compounds and is stable to the acidic conditions. Anhydrous conditions are generally preferred to avoid potential hydrolysis of other functional groups.

  • Precipitation: The hydrochloride salt of the product is often less soluble in dioxane or other non-polar solvents, leading to its precipitation from the reaction mixture. This provides a simple method of isolation by filtration.

Detailed Protocol:

  • Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl/dioxane solution.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.

  • Workup (if no precipitation occurs): If the product remains in solution, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can then be triturated with diethyl ether to induce solidification and then collected by filtration.[7] The free amine can be obtained by neutralization as described in the TFA protocol.

Method 3: Thermal Deprotection

For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative. This method relies on heating the Boc-protected compound in a suitable solvent to induce the cleavage of the Boc group without the need for an acid catalyst.[11]

Rationale for Experimental Choices:

  • Temperature: Higher temperatures are required to provide the activation energy for the thermal cleavage of the C-O bond of the carbamate. The optimal temperature is substrate-dependent but typically ranges from 100 to 250 °C.

  • Solvent: High-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or even water can be used. The choice of solvent can influence the reaction rate and selectivity.

  • Chemoselectivity: Thermal deprotection can be advantageous when other acid-labile protecting groups are present in the molecule.

Detailed Protocol:

  • Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a high-boiling point solvent such as DMF or DMSO.

  • Reaction: Heat the solution to a temperature between 120-180 °C. The optimal temperature and reaction time should be determined empirically for this specific substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. The product can be isolated by removing the high-boiling solvent under high vacuum. Due to the polar nature of the product, purification may require column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol/Ammonia) or crystallization.

Comparison of Deprotection Methods

MethodReagents/ConditionsSolventTemperature (°C)Typical Reaction TimeTypical YieldAdvantagesDisadvantages
TFA Deprotection 20-50% TFADichloromethane (DCM)0 - Room Temp1-4 hours>90%[12]Fast, reliable, and uses volatile reagents for easy removal.Strongly acidic, potential for side reactions (O-alkylation), TFA is corrosive.
HCl in Dioxane 4M HCl in Dioxane1,4-DioxaneRoom Temp1-4 hours>95%[4]Often leads to precipitation of the HCl salt, simplifying isolation.Dioxane is a suspected carcinogen, requires anhydrous conditions.
Thermal Deprotection HeatDMF, DMSO, or Water120-180 °C2-24 hoursVariableAcid-free conditions, useful for acid-sensitive substrates.High temperatures may not be suitable for all substrates, can lead to other side reactions, requires high-boiling solvents.

Troubleshooting and Mitigation of Side Reactions

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient acid, low temperature, or short reaction time.Increase the amount of acid, allow the reaction to proceed for a longer time, or gently warm the reaction mixture.
O-tert-butylation of the Hydroxyl Group Reaction of the hydroxyl group with the tert-butyl cation generated during deprotection.Add a carbocation scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[5]
Formation of Other Unidentified Byproducts Substrate degradation under strongly acidic or high-temperature conditions.Lower the reaction temperature, use a milder acid, or consider a non-acidic deprotection method.
Difficult Product Isolation The high polarity and water solubility of the deprotected amine.Isolate the product as its salt (TFA or HCl). For the free amine, use ion-exchange chromatography or continuous liquid-liquid extraction.

Experimental Workflow Visualization

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Dissolve Boc-protected amine in solvent Add_Scavenger Add Scavenger (optional) Start->Add_Scavenger Add_Acid Add Acid (e.g., TFA or HCl/Dioxane) Add_Scavenger->Add_Acid Stir Stir at appropriate temperature Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction Complete Isolate_Salt Isolate as Salt (Precipitation/Trituration) Concentrate->Isolate_Salt Neutralize Neutralize and Extract Free Amine Isolate_Salt->Neutralize Purify Purify (Chromatography/Crystallization) Neutralize->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet potentially challenging synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, offering insights into their root causes and providing actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry or Concentration: The rate of Boc cleavage can be highly dependent on the concentration of the acid.[1] In some cases, it can even show a second-order dependence.[2]

    • Solution: Increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) or use a higher concentration of HCl in a suitable solvent. For TFA, a common starting point is a 20-50% solution in dichloromethane (DCM).[3] For HCl, 4M in dioxane is a widely used reagent.[3]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections proceed to completion at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions.[1]

    • Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, consider allowing it to stir for a longer period (e.g., 2-4 hours or overnight). Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but should be used cautiously to avoid side reactions.[3]

  • Water Contamination: The presence of water can hydrolyze the acid, reducing its effective concentration and slowing down the deprotection.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.

Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of unexpected impurities alongside the desired product.

Potential Causes & Solutions:

  • t-Butylation of Nucleophiles: The Boc deprotection mechanism generates a tert-butyl cation, which is a potent electrophile.[2][4] This cation can alkylate nucleophilic sites on your substrate or product, such as the hydroxyl group or even the newly formed amine.[2]

    • Solution: Employ a cation scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These additives readily react with the tert-butyl cation, preventing it from reacting with your molecule of interest. A typical protocol would involve adding 1-2 equivalents of the scavenger to the reaction mixture.

  • Esterification of the Hydroxyl Group: If using a strong acid like TFA in an alcohol solvent (e.g., methanol), there is a risk of forming the corresponding trifluoroacetate ester at the hydroxyl position.

    • Solution: Whenever possible, use a non-nucleophilic solvent like DCM or dioxane.[2] If an alcohol solvent is necessary, consider using a milder acid or a different deprotection method.

Issue 3: Difficult Product Isolation and Purification

Symptom: The final product, 5-aminopiperidin-3-ol, is difficult to extract from the aqueous phase or challenging to purify by column chromatography.

Potential Causes & Solutions:

  • High Polarity and Water Solubility: The deprotected product is a di-functional amine and alcohol, making it highly polar and water-soluble. This can lead to poor extraction into organic solvents.

    • Solution 1 (Salt Formation and Trituration): After completion of the reaction, concentrate the mixture in vacuo. The resulting product will be the salt of the acid used (e.g., trifluoroacetate or hydrochloride salt). This salt can often be precipitated or triturated with a non-polar solvent like diethyl ether or hexane to afford a solid, which can be collected by filtration.

    • Solution 2 (Ion-Exchange Chromatography): For challenging purifications, consider using a strong cation exchange (SCX) resin. The crude reaction mixture can be loaded onto the column, washed with a non-polar solvent to remove impurities, and the desired product can then be eluted with a solution of ammonia in methanol.

    • Solution 3 (Lyophilization): If the product is isolated as a salt from an aqueous solution, lyophilization (freeze-drying) can be an effective method to obtain the solid product without resorting to high temperatures.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The acid-catalyzed cleavage of a Boc group is a well-established E1 elimination reaction.[1] The process involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[6][7]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[6][7] The resulting amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding salt.

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonated Protonated Boc Group Start->Protonated + H+ (e.g., TFA, HCl) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Elimination Product Free Amine (as salt) + CO2 Carbocation->Product Decarboxylation SideProduct t-Butylated Side Product Carbocation->SideProduct Alkylation of Nucleophile Quenched Quenched Cation Carbocation->Quenched Trapping Scavenger Cation Scavenger (e.g., TES, Anisole) Scavenger->Quenched

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.

Q2: Which acidic condition is best for my substrate: TFA/DCM or HCl/dioxane?

Both TFA in DCM and HCl in dioxane are standard and effective reagents for Boc deprotection. The choice often depends on the specific requirements of your synthesis.

Reagent SystemAdvantagesDisadvantages
TFA in DCM - Highly effective and fast.[3] - TFA is volatile and easily removed in vacuo.- Can be harsh and may cleave other acid-sensitive protecting groups. - Generates a trifluoroacetate salt, which can sometimes be difficult to handle.
HCl in Dioxane - Generally considered milder than TFA.[3] - Forms a hydrochloride salt, which is often a crystalline solid and easier to isolate.- Dioxane is a peroxide-former and has a higher boiling point, making it slightly more difficult to remove. - Commercial solutions of HCl in dioxane can degrade over time.

Recommendation: For a first attempt, 4M HCl in dioxane is often a good starting point due to its milder nature. If the reaction is unsuccessful or too slow, switching to TFA/DCM is a reasonable next step.

Q3: Are there any non-acidic methods for Boc deprotection that I can try?

Yes, several alternative methods exist for Boc deprotection, which can be particularly useful if your molecule contains other acid-sensitive functional groups.

  • Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent like toluene, xylene, or even under neat conditions can effect deprotection.[8][9] Microwave-assisted thermal deprotection can significantly accelerate this process.[10][11]

  • Lewis Acid-Mediated Deprotection: A variety of Lewis acids, such as ZnBr₂, Mg(ClO₄)₂, and TMSI, can be used to cleave the Boc group under milder conditions than strong Brønsted acids.[12]

  • Neutral Conditions with Fluorinated Alcohols: Refluxing the substrate in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also remove the Boc group.[10][11]

Q4: How can I effectively monitor the progress of my deprotection reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • Staining: Since the starting material and product are both amines, they will stain with ninhydrin. However, the primary amine of the product will typically give a much stronger color (usually a deep purple or blue) compared to the carbamate of the starting material. This difference in staining intensity can be used to gauge the progress of the reaction.

  • Co-spotting: It is always good practice to co-spot the reaction mixture with the starting material on the TLC plate to accurately determine if the starting material has been consumed.

For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with HCl in Dioxane
  • Dissolve the tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., every 30 minutes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether, collect the solid by filtration, and wash with additional diethyl ether to afford the hydrochloride salt of 5-aminopiperidin-3-ol.

Protocol 2: Boc Deprotection with TFA in DCM using a Scavenger
  • Dissolve the tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) and a cation scavenger (e.g., anisole, 1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Proceed with purification (e.g., precipitation, ion-exchange chromatography).

Caption: General workflow for TFA-mediated Boc deprotection.

By understanding the underlying principles and potential pitfalls of the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, researchers can effectively troubleshoot and optimize their experimental conditions to achieve high yields of the desired product.

IV. References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]

  • Ganesan, A. (2009). Deprotection of N-BOC compounds. (EP2070899A1). Google Patents. Retrieved from

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

  • Plouffe, B., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 4(11), 6092-6098.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Osei, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24537.

  • Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(110), 90585-90591.

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Belghiche, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).

  • Léger, R., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 26(5), 639-642.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving Yield in the Synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. Our goal is to provide field-proven insights and troubleshooting strategies to help you overcome common challenges and significantly improve your reaction yields and product purity.

The synthesis of this molecule, while conceptually straightforward, involves critical steps where minor variations in protocol can lead to substantial differences in outcome. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Core Synthetic Pathway: An Overview

The most prevalent and reliable method for preparing tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate involves the diastereoselective reduction of its ketone precursor, tert-butyl N-(5-oxopiperidin-3-yl)carbamate. The efficiency of this single transformation is the primary determinant of the overall yield and purity.

Synthesis_Workflow start ketone tert-butyl N-(5-oxopiperidin- 3-yl)carbamate start->ketone Starting Material reduction Ketone Reduction ketone->reduction NaBH4, MeOH 0 °C to RT workup Aqueous Work-up & Extraction reduction->workup Quench Reaction purification Purification (e.g., Column Chromatography) workup->purification product tert-butyl N-(5-hydroxypiperidin- 3-yl)carbamate purification->product Isolated Product end product->end

Caption: General workflow for the synthesis via ketone reduction.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<60%). What are the most critical factors I should investigate first?

Low yield is a common issue that can typically be traced to one of three areas: the quality of the starting material, the conditions of the reduction reaction, or losses during work-up and purification.

  • Starting Material Integrity: The stability of the ketone precursor, tert-butyl N-(5-oxopiperidin-3-yl)carbamate, can be a concern. It is a β-amino ketone, which can be susceptible to degradation over time or in the presence of trace acids or bases. Before starting, confirm the purity of your ketone by ¹H NMR. Impurities here will invariably lead to a lower yield of the desired product.

  • Reduction Efficiency: This is the most critical step. Incomplete reaction or the formation of side products during the reduction will directly impact your yield. The choice of reducing agent, solvent, and temperature are paramount. Sodium borohydride (NaBH₄) in methanol is standard, but its reactivity is highly temperature-dependent.

  • Product Loss During Extraction: The target molecule has both a free hydroxyl group and a secondary amine, making it relatively polar and possessing some water solubility. During the aqueous work-up, ensure you are using an appropriate extraction solvent (like ethyl acetate or dichloromethane) and perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous layer. Salting out by saturating the aqueous phase with NaCl can also significantly improve extraction efficiency.

Q2: I'm observing a significant amount of unreacted ketone in my crude product by TLC and NMR. How can I drive the reduction to completion?

Seeing unreacted starting material indicates that the reducing agent was either insufficient in quantity or insufficiently reactive under the chosen conditions.

  • Stoichiometry of the Reducing Agent: While a slight excess of the reducing agent is common (e.g., 1.5 equivalents of NaBH₄), a larger excess may be needed if your reagents or solvent have absorbed moisture. Water will rapidly and non-productively consume the borohydride. Ensure you are using anhydrous solvents for the best results.

  • Incremental Addition and Temperature Control: A common procedural error is adding the NaBH₄ too quickly or at too high a temperature. This can cause a rapid, exothermic reaction that consumes the reagent before it can effectively reduce the ketone. The recommended approach is to cool the solution of the ketone in methanol to 0 °C in an ice bath before adding the NaBH₄ portion-wise over 15-20 minutes. This maintains a controlled reaction rate and maximizes the reagent's efficacy. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Monitoring the Reaction: Do not rely solely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in dichloromethane. The starting ketone will have a higher Rf value than the more polar alcohol product. The reaction should only be quenched after TLC indicates the complete disappearance of the starting material spot.

Q3: My primary challenge is the formation of diastereomers. How can I improve the diastereoselectivity to favor the cis-isomer?

The reduction of the C5-ketone creates a new stereocenter. The relative orientation of the new C5-hydroxyl group with respect to the existing C3-amino group results in cis and trans diastereomers. Controlling this selectivity is key to obtaining a single, pure product.

  • Mechanism and Steric Hindrance: The diastereoselectivity is governed by the direction of hydride delivery to the carbonyl. The bulky tert-butoxycarbonyl (Boc) group at the C3 position provides significant steric hindrance.[1] To minimize steric clash, the hydride (from NaBH₄) will preferentially attack from the face opposite to this Boc group. In a stable chair conformation of the piperidine ring, if the C3-substituent is equatorial, the hydride will favor an axial attack, leading to the formation of the equatorial alcohol, which corresponds to the cis-isomer.

  • Choice of Reducing Agent: Less hindered reducing agents generally provide better selectivity. Sodium borohydride is small and typically gives good cis selectivity. More sterically demanding reducing agents, such as those from the L-Selectride® or K-Selectride® family, are often used to reverse selectivity but can be less practical for this specific transformation. For maximizing the cis product, NaBH₄ remains the preferred choice.

  • Impact of Temperature: Lowering the reaction temperature is one of the most effective ways to enhance diastereoselectivity. Performing the reduction at 0 °C or even -20 °C slows down the reaction rate and amplifies the energetic difference between the two transition states leading to the cis and trans products, thus favoring the more stable pathway.

Reducing Agent Typical Solvent Temperature Relative cis:trans Ratio (Approx.) Comments
Sodium Borohydride (NaBH₄) Methanol / Ethanol0 °C to RT4:1 to 10:1Recommended. Cost-effective, easy to handle, and generally provides good cis-selectivity.
Lithium Borohydride (LiBH₄) THF0 °C to RT3:1 to 5:1More reactive than NaBH₄ but often less selective for this substrate.
Sodium Triacetoxyborohydride (STAB) DichloromethaneRT~2:1Milder reagent, but typically offers poor selectivity in simple ketone reductions.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol / Acetic AcidRT, >1 atmVariableCan be effective but may lead to Boc group cleavage if conditions are too acidic or prolonged.[2]
Q4: What is the most effective purification strategy to isolate the pure product and remove the minor diastereomer?

Even with an optimized reduction, a small amount of the undesired trans-diastereomer is often formed. Separating these isomers is crucial for obtaining a high-purity final product.

  • Flash Column Chromatography: This is the most reliable method for separation. The two diastereomers have a small but distinct difference in polarity. The cis-isomer, where the hydroxyl and Boc-amino groups can potentially form an intramolecular hydrogen bond, is often slightly less polar and will elute first.

    • Recommended System: A silica gel column is standard.

    • Eluent: A gradient elution is highly effective. Start with a less polar mixture (e.g., 2-3% Methanol in Dichloromethane) and gradually increase the methanol concentration to 8-10%. This will provide the best separation between the closely eluting spots.

  • Crystallization: If the desired cis-isomer is crystalline, it may be possible to selectively crystallize it from the crude mixture, which is a highly efficient and scalable purification method. This requires some screening of solvents. A good starting point would be mixtures of ethyl acetate and hexanes or isopropanol and water.

Optimized Experimental Protocol

This protocol details a reliable procedure for the synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate with an emphasis on maximizing yield and diastereoselectivity.

Materials:

  • tert-butyl N-(5-oxopiperidin-3-yl)carbamate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl N-(5-oxopiperidin-3-yl)carbamate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) to the cooled solution in small portions over a period of 20 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Check for the complete consumption of the starting material by TLC (Mobile phase: 10% MeOH in CH₂Cl₂).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water dropwise to quench the excess NaBH₄. (Caution: Hydrogen gas is evolved).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and stir. If layers do not separate well, add saturated brine solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three more times with ethyl acetate.

  • Drying and Concentration: Combine all the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 2% to 10% methanol in dichloromethane to separate the diastereomers and afford the pure tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Troubleshooting Decision Flowchart

If you encounter issues, this logical guide can help you diagnose the problem systematically.

Troubleshooting_Flowchart start Low Yield or Impure Product q_conversion Is Starting Material Fully Consumed? start->q_conversion a_incomplete Incomplete Reaction: • Increase NaBH4 to 2.0 eq. • Ensure anhydrous solvent. • Add NaBH4 slowly at 0 °C. • Increase reaction time. q_conversion->a_incomplete No q_mass_balance Is Crude Mass Significantly Low? q_conversion->q_mass_balance Yes end Problem Resolved a_incomplete->end a_extraction Extraction Loss: • Use brine to 'salt out'. • Increase number of extractions (4-5x). • Ensure pH is neutral/basic  before extraction. q_mass_balance->a_extraction Yes q_purity Is the Issue Poor Purity? q_mass_balance->q_purity No a_extraction->end a_diastereomers Poor Diastereoselectivity: • Lower reduction temp to -20 °C. • Confirm slow, portion-wise  addition of NaBH4. q_purity->a_diastereomers Yes, Diastereomers a_other_impurities Other Impurities: • Check purity of starting ketone. • Optimize chromatography gradient  for better separation. q_purity->a_other_impurities Yes, Other a_diastereomers->end a_other_impurities->end

Caption: A step-by-step guide for troubleshooting common synthesis issues.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. Available at: [Link]

  • National Institutes of Health (NIH). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available at: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • National Institutes of Health (NIH). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Available at: [Link]

  • MDPI. Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Available at: [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. Available at: [Link]

  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals. Our goal is to equip you with the strategic knowledge and practical protocols needed to navigate the complexities of protecting and deprotecting this versatile building block.

Part 1: Foundational Concepts & General Strategy

This section addresses the fundamental principles that govern the selective functionalization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate that I need to consider for subsequent chemical modifications?

A1: The molecule presents two primary sites for further reaction, aside from the already protected exocyclic amine:

  • Piperidine Nitrogen (N-H): A secondary amine that is both nucleophilic and basic.

  • 5-Hydroxyl Group (O-H): A secondary alcohol that is a potent nucleophile, particularly under basic conditions.

The exocyclic 3-amino group is already protected by a tert-butoxycarbonyl (Boc) group, which is generally stable under conditions used to modify the other two sites but is sensitive to strong acid.[1]

Q2: What is an "orthogonal" protecting group strategy, and why is it critical for this molecule?

A2: An orthogonal protecting group strategy is a cornerstone of modern organic synthesis. It involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[2][3][4] For instance, one group might be removed with acid, another with a base, and a third by catalytic hydrogenation.

This is critical for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate because it allows you to selectively unmask and react one functional group (e.g., the piperidine nitrogen) while the others (the 5-hydroxyl and 3-NHBoc) remain shielded.[5] This prevents unwanted side reactions and allows for precise, stepwise construction of complex target molecules.[3][4]

Q3: How does the existing Boc group on the 3-amino position influence my choice of protecting groups for the piperidine nitrogen and the 5-hydroxyl group?

A3: The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] Therefore, you should select protecting groups for the N-H and O-H sites that are stable to these acidic conditions if you intend to remove the Boc group selectively. Conversely, if you plan to remove the new protecting groups first, their deprotection conditions must not cleave the Boc group.

For example:

  • Good Orthogonal Partners for Boc:

    • Cbz (Carbobenzyloxy): Removed by hydrogenolysis (H₂/Pd-C), which does not affect the Boc group.[6]

    • Fmoc (9-Fluorenylmethoxycarbonyl): Removed by a base (e.g., piperidine), which does not affect the Boc group.[6][7]

    • Acetyl (Ac) or Benzoyl (Bz): Ester groups removed by base-catalyzed hydrolysis (e.g., K₂CO₃/MeOH or LiOH), leaving the Boc group intact.[8]

  • Poor Orthogonal Partners for Boc:

    • TBDMS (tert-Butyldimethylsilyl): While often removed by fluoride ions (e.g., TBAF), it is also labile to strong acids, meaning it could be partially or fully cleaved during Boc deprotection with TFA.[8][9]

    • Trityl (Tr): Also removed by acid, providing no orthogonality with Boc.[8]

Decision Workflow for Protecting Group Selection

The choice of which functional group to protect first depends entirely on your synthetic endgame. The following workflow illustrates a logical decision-making process.

G start Synthetic Goal: Modify which site? q1 Need to modify the Piperidine Nitrogen? start->q1 Yes q2 Need to modify the 5-Hydroxyl Group? start->q2 Yes protect_oh Step 1: Protect the 5-OH (e.g., TBDMS, Ac, Bn) q1->protect_oh protect_n Step 1: Protect the Piperidine N (e.g., Cbz, Fmoc) q2->protect_n react_n Step 2: Perform desired reaction at N-H protect_oh->react_n react_oh Step 2: Perform desired reaction at O-H protect_n->react_oh deprotect Step 3: Global or Orthogonal Deprotection react_n->deprotect react_oh->deprotect

Caption: Decision workflow for protecting group strategy.

Part 2: Troubleshooting Guide for Protection Reactions

This section addresses common problems encountered during the protection of the piperidine nitrogen and the 5-hydroxyl group.

Scenario 1: Protecting the Piperidine Nitrogen (N-H)

Problem: "I am trying to protect the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) and triethylamine, but my yield is low, and I see a second, higher molecular weight spot on my TLC plate. What is happening?"

Plausible Causes & Solutions:

  • Cause A: Competitive O-Acylation. The 5-hydroxyl group is also a nucleophile and can react with Cbz-Cl to form a carbonate by-product. The secondary amine is generally more nucleophilic than the secondary alcohol, but this selectivity can break down with highly reactive electrophiles or forcing conditions.

  • Solution A: Optimize Reaction Conditions.

    • Temperature Control: Perform the reaction at a lower temperature (start at 0 °C) to enhance the kinetic selectivity for N-acylation over O-acylation.

    • Controlled Addition: Add the Cbz-Cl dropwise as a solution in a suitable solvent (e.g., DCM) to the solution of the substrate and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the more nucleophilic nitrogen.

    • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA). DIEA is less likely to participate in side reactions.

  • Cause B: Di-protection. Both the nitrogen and the hydroxyl group have been acylated, leading to an N,O-bis-Cbz protected product. This is likely if you used an excess of Cbz-Cl and base.

  • Solution B: Stoichiometric Control.

    • Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl. Using a large excess will drive the reaction to di-protection.

    • If di-protected product forms, it can often be converted to the desired N-protected product by selective hydrolysis of the less stable O-carbonate. A mild treatment with potassium carbonate in methanol can often cleave the O-Cbz group while leaving the N-Cbz carbamate intact.

Recommended Protocol: Selective N-Cbz Protection

  • Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add N,N-diisopropylethylamine (DIEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient).

Scenario 2: Protecting the 5-Hydroxyl Group (O-H)

Problem: "My attempt to protect the 5-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole is very slow and gives a messy reaction mixture."

Plausible Causes & Solutions:

  • Cause A: Interference from the Piperidine Nitrogen. The basic piperidine nitrogen can react with the silylating agent or quench the imidazole catalyst, preventing efficient O-silylation. This can lead to the formation of N-TBDMS side products or simply unreacted starting material.

  • Solution A: Protect the Nitrogen First. The most robust strategy is to protect the more nucleophilic and basic piperidine nitrogen first (e.g., with Cbz or Fmoc as described above). With the nitrogen protected as a neutral carbamate, the O-silylation reaction will proceed cleanly and efficiently. This two-step approach often saves time and material compared to optimizing a difficult selective O-silylation.

  • Cause B: Steric Hindrance. The 5-position of the piperidine ring can be sterically encumbered, making the approach of the bulky TBDMS group difficult.

  • Solution B: Use a More Powerful Silylating Agent.

    • Switch from TBDMS-Cl/imidazole to the more reactive TBDMS-triflate (TBDMS-OTf).

    • Use a non-nucleophilic base like 2,6-lutidine or DIEA to scavenge the triflic acid by-product.

    • Perform the reaction at low temperature (e.g., -40 °C to 0 °C) in an aprotic solvent like DCM to minimize side reactions.

Recommended Protocol: O-TBDMS Protection (on N-Protected Substrate)

  • Start with N-Cbz-tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (0.1 M).

  • Add imidazole (2.0-2.5 eq).

  • Add TBDMS-Cl (1.2-1.5 eq) in one portion.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Part 3: Troubleshooting Guide for Deprotection Reactions

This section focuses on achieving selective deprotection in the presence of multiple protecting groups.

Orthogonal Protecting Group Stability Chart

The following table summarizes the stability of common protecting groups under various deprotection conditions. This is your primary tool for designing a successful orthogonal strategy.

Protecting GroupAbbreviationStable to Strong Acid (TFA, HCl)Stable to Base (Piperidine, K₂CO₃)Stable to Hydrogenolysis (H₂, Pd/C)
tert-ButoxycarbonylBocNo [1][6]YesYes
CarbobenzyloxyCbzYesYesNo [6][8]
9-FluorenylmethoxycarbonylFmocYesNo [6][7]Generally Yes
Acetyl / BenzoylAc / BzYesNo [8]Yes
Benzyl EtherBnYesYesNo [8]
tert-ButyldimethylsilylTBDMSNo (Labile)[9]YesYes

Problem: "I have an N-Cbz, O-TBDMS protected intermediate. I need to remove the Boc group to functionalize the 3-amino group, but my TBDMS ether is also being cleaved by TFA."

Plausible Causes & Solutions:

  • Cause: Acid Lability of TBDMS. As indicated in the stability chart, TBDMS ethers are susceptible to cleavage by the strong acids required for Boc deprotection.[9] The rate of cleavage depends on the steric environment and the exact conditions used.

  • Solution A: Use Milder Acidic Conditions.

    • Instead of neat TFA, try using a solution of 4M HCl in 1,4-dioxane.

    • Perform the reaction at 0 °C and monitor it carefully by LC-MS. You are looking for a time point where the Boc group is gone, but the TBDMS group remains largely intact. This kinetic selectivity can often be achieved but may require careful optimization.

  • Solution B: Change the Orthogonal Strategy. The most reliable solution is to use a more acid-stable protecting group for the hydroxyl.

    • Switch to a Benzyl (Bn) ether: A benzyl ether is completely stable to the acidic conditions needed for Boc removal and is cleanly removed later by hydrogenolysis (the same condition used to remove Cbz, if desired).[8]

    • Switch to an Acetyl (Ac) ester: An acetyl group is stable to acid but can be removed with mild base (e.g., K₂CO₃/MeOH), providing excellent orthogonality.[8]

Orthogonal Deprotection Scheme Visualization

This diagram illustrates how to selectively deprotect a fully protected intermediate.

G start Fully Protected Intermediate (N-Cbz, 5-OBn, 3-NHBoc) deprotect_boc TFA or 4M HCl/Dioxane start->deprotect_boc deprotect_cbz_bn H₂ / Pd-C (Hydrogenolysis) start->deprotect_cbz_bn product_amine Free 3-Amine (N-Cbz, 5-OBn) deprotect_boc->product_amine product_nh_oh Free N-H and 5-OH (3-NHBoc) deprotect_cbz_bn->product_nh_oh

Caption: Orthogonal deprotection pathways.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • MacMillan Group, Princeton University. (n.d.). Protective Groups. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Pérez-González, M., & Dı́az-Dı́az, D. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(37), 8236-8245. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to Alternatives for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Amino-5-hydroxypiperidine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to present functional groups in a three-dimensional orientation that is conducive to binding with a wide range of biological targets.[1][2] The 3-amino-5-hydroxypiperidine core is a quintessential example of such a scaffold. Its rigid, chair-like conformation decorated with three distinct points for functionalization—the secondary amine, the amino group, and the hydroxyl group—provides a versatile platform for building complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[1]

The subject of this guide, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is arguably the most common and commercially available building block for accessing this scaffold. The tert-butoxycarbonyl (Boc) protecting group on the C3-amine is robust yet easily removed, making it a workhorse in multi-step synthetic campaigns. However, reliance on a single reagent can stifle innovation and create synthetic bottlenecks. The specific lability of the Boc group, steric hindrance, or the desire for alternative intellectual property landscapes often necessitates the exploration of alternatives.

This guide provides a comprehensive comparison of viable alternatives to this benchmark reagent. We will move beyond a simple list of substitutes to provide a logical framework for reagent selection, supported by experimental data and protocols. This analysis is designed for the practicing medicinal chemist and drug development professional, offering field-proven insights into the causality behind experimental choices to accelerate discovery programs.

Chapter 1: The Benchmark Reagent: A Deep Dive into tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Before exploring alternatives, a thorough understanding of the benchmark is critical. This compound provides a trifunctional scaffold where the C3-exocyclic amine is masked with a Boc group, leaving the C5-hydroxyl and the piperidine ring nitrogen (N1) available for selective modification.

Key Physicochemical and Structural Features

The molecule's utility stems from the orthogonal reactivity of its functional groups, primarily dictated by the properties of the Boc protecting group.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₂₀N₂O₃[3]Foundational for mass calculations.
Molecular Weight 216.28 g/mol [3]Used for reagent stoichiometry.
Appearance White solid[4]Indicates purity; easy to handle.
Boiling Point 363.4±42.0 °C (Predicted)[4]High boiling point, stable at room temp.
Key Reactivity Boc Group: Acid-labile. Stable to base, hydrogenation, and mild nucleophiles.[5] N1-Nitrogen: Nucleophilic secondary amine. C5-Hydroxyl: Nucleophilic alcohol.Allows for selective N1-alkylation/acylation or O5-alkylation/acylation without disturbing the C3-amine. Deprotection is typically the final step or a mid-synthesis step to reveal the C3-amine for further coupling.
Diagram: Structure of the Benchmark Reagent

Caption: Structure of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Chapter 2: Direct Analogs: Alternative Protection Strategies for the 3-Amino Group

The most direct alternative to the benchmark reagent involves replacing the Boc group with another amine-protecting group.[6] The choice of protecting group is a critical strategic decision that impacts the entire synthetic route. The ideal group is easily introduced, stable to the desired reaction conditions, and selectively removed without affecting other parts of the molecule.[7]

Comparative Analysis of Key Amine Protecting Groups
Protecting GroupStructureIntroduction ReagentStabilityCleavage ConditionsKey Advantage
Boc (tert-Butoxycarbonyl)Boc-NH-RBoc₂O, NaOHBase, H₂, NucleophilesAcidic: TFA, HCl in Dioxane[5]Ubiquitous, excellent acid/base orthogonality.
Cbz (Benzyloxycarbonyl)Cbz-NH-RCbz-Cl, BaseAcid, BaseHydrogenolysis: H₂, Pd/C[5]Orthogonal to acid/base labile groups; mild deprotection.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, BaseAcid, H₂Basic: 20% Piperidine in DMF[5]Ideal for solid-phase synthesis; orthogonal to Boc/Cbz.
Troc (2,2,2-Trichloroethoxycarbonyl)Troc-NH-RTroc-Cl, BaseAcid, BaseReductive: Zn, AcOH[5]Extremely robust; cleaved under specific, mild reductive conditions.
Experimental Protocol: Cbz-Protection of 3-Amino-5-hydroxypiperidine

This protocol demonstrates a typical procedure for introducing the Cbz group, offering an alternative that is stable to the acidic conditions used to remove Boc groups.

Objective: To synthesize Benzyl N-(5-hydroxypiperidin-3-yl)carbamate.

Materials:

  • 3-Amino-5-hydroxypiperidine dihydrochloride

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-amino-5-hydroxypiperidine dihydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (3.0 eq) in portions, ensuring the pH of the solution becomes basic (pH ~8-9).

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Self-Validation: Monitor the reaction by TLC (10% MeOH/DCM, visualized with ninhydrin and UV). The disappearance of the starting material and the appearance of a new, less polar, UV-active spot indicates reaction completion.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, gradient elution with 0-10% MeOH in DCM) to yield the title compound.

Decision Workflow: Selecting an Amine Protecting Group

The following workflow illustrates the logical process for selecting the most appropriate N-protecting group based on planned downstream synthetic steps.

Caption: Decision tree for N-protecting group selection.

Chapter 3: Scaffold Isomerism and Analogs: Modifying the Core Structure

Moving beyond simple protecting group swaps, chemists can opt for structural isomers or analogs of the core scaffold. These changes can profoundly influence the molecule's conformation, vectoral display of functional groups, and ultimately, its biological activity.

Stereoisomers

The benchmark reagent is often sold as a racemic mixture of diastereomers ((3R,5S), (3S,5R), (3R,5R), and (3S,5S)). Utilizing a stereochemically pure isomer, such as tert-butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate, is a common strategy to reduce mixture complexity and potentially enhance target affinity or selectivity.[8] The synthesis of enantiomerically pure piperidines can be achieved through various methods, including chiral resolution or asymmetric synthesis starting from chiral pool materials like L-glutamic acid.[9]

Positional Isomers

Shifting the substituents around the piperidine ring creates positional isomers with distinct chemical properties.

  • tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate: Here, the 1,3-relationship between the amine and hydroxyl is maintained, but their positions relative to the ring nitrogen are altered. This can impact ring pKa and conformational preference.

  • tert-butyl N-(3-hydroxy-4-aminopiperidine): This isomer places the substituents in a 1,2-relationship, creating an amino alcohol motif that may be desirable for certain target interactions or as a ligand for metal catalysis.

Functional Group Analogs

Replacing the hydroxyl group with another functional group opens up a vast chemical space for exploration.

Analog TypeExample StructureSynthetic PrecursorPotential Application
Thiol Analog Boc-NH-Pip-SHProtected 3-amino-5-hydroxypiperidine via Mitsunobu reaction with thioacetate, followed by hydrolysis.Covalent inhibitors (disulfide bond formation), metal chelation.
Fluoro Analog Boc-NH-Pip-FProtected 3-amino-5-hydroxypiperidine via reaction with DAST or Deoxo-Fluor.Metabolic blocking, modulation of pKa and hydrogen bonding capacity.
Azido Analog Boc-NH-Pip-N₃Protected 3-amino-5-tosyloxypiperidine with sodium azide.Precursor for "click" chemistry (CuAAC or SPAAC) to attach probes or other moieties.

Chapter 4: Beyond Piperidines: Alternative Scaffolds for Drug Discovery

For projects requiring greater novelty or different physicochemical properties, researchers can perform "scaffold hopping"—replacing the piperidine core with a structurally distinct framework that maintains a similar spatial arrangement of key functional groups.[10]

Alternative Heterocyclic Scaffolds
  • Pyrrolidine-based: tert-butyl N-(4-hydroxy-pyrrolidin-3-yl)carbamate offers a more compact, five-membered ring system. The reduced ring size leads to a different conformational profile and may improve properties like solubility.

  • Azepane-based: A seven-membered ring provides greater conformational flexibility, which could be advantageous for binding to targets with larger or more adaptable active sites.

Acyclic Scaffolds

Acyclic amino alcohol backbones can mimic the key pharmacophoric features of the piperidine scaffold while offering improved synthetic accessibility and potentially avoiding off-target effects associated with the piperidine motif. A patent for the synthesis of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester highlights an acyclic structure that can serve as a flexible alternative or intermediate.[11]

Diagram: The Concept of Scaffold Hopping

This diagram illustrates how the essential pharmacophore of the 3-amino-5-hydroxypiperidine scaffold can be mapped onto alternative molecular frameworks.

cluster_0 Core Scaffold cluster_1 Alternative Scaffolds A 3-Amino-5-hydroxypiperidine (Benchmark) B Pyrrolidine Analog (5-membered ring) A->B Ring Contraction C Azepane Analog (7-membered ring) A->C Ring Expansion D Acyclic Amino Alcohol (Flexible chain) A->D Ring Opening

Caption: Scaffold hopping from the piperidine core to alternative frameworks.

Conclusion: A Strategic Framework for Reagent Selection

The choice of a building block in a drug discovery campaign is a critical decision with far-reaching consequences. While tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is an excellent and versatile reagent, a skilled medicinal chemist must possess a deep understanding of the available alternatives.

The decision to deviate from this benchmark should be driven by a clear synthetic or biological rationale:

  • Chemical Orthogonality: If your planned synthesis involves harsh acidic conditions, an alternative N-protecting group like Cbz or Troc is required. For base-sensitive substrates, Boc or Cbz are superior to Fmoc .

  • Biological Profile: To explore the structure-activity relationship (SAR) in detail, the use of specific stereoisomers or positional isomers is essential.

  • Novelty and IP: To create novel chemical matter or circumvent existing patents, exploring functional group analogs or engaging in scaffold hopping to entirely new frameworks like pyrrolidines or acyclic mimics is a powerful strategy.

By understanding the causality behind the reactivity and application of each alternative, researchers can make informed, strategic decisions that de-risk synthetic routes, unlock new biological insights, and ultimately accelerate the path toward novel therapeutics.

References

  • PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Svensson, D., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Retrieved from [Link]

  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Bon, R. S., et al. (2008). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial chemistry & high throughput screening. Retrieved from [Link]

  • Kumar, S. T., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ResearchGate. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : The Rise of Alternative (Non-) Antibody Scaffolds Therapeutics. Retrieved from [Link]

  • Sharma, A., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (1998). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Synthetic Communications. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The 3,5-disubstituted piperidine scaffold, exemplified by tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is a privileged motif in medicinal chemistry.[1] Its inherent conformational flexibility and multiple hydrogen bonding sites present both a synthetic opportunity and an analytical challenge.

While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination, obtaining suitable crystals of flexible, polar molecules can be a significant bottleneck. As of this guide's publication, a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for the parent compound, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.[2][3]

This guide, therefore, provides a comparative framework for researchers working with this class of compounds. We will explore the hypothetical crystallographic landscape of these derivatives by drawing parallels with structurally similar molecules. Crucially, we will compare the crystallographic approach with powerful alternative techniques—NMR spectroscopy and computational modeling—providing a holistic strategy for structural elucidation. Finally, we will present field-proven experimental protocols for attempting the crystallization of these challenging targets.

The Hypothetical Crystal Structure: What to Expect

Based on the functional groups present—a secondary amine, a secondary alcohol, and a Boc-protected amine—we can anticipate the key intermolecular interactions that would govern the crystal packing of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate derivatives.

Dominant Intermolecular Forces

The primary drivers of the supramolecular assembly will undoubtedly be hydrogen bonds. The hydroxyl (-OH) group and the piperidine N-H are excellent hydrogen bond donors, while the hydroxyl oxygen, the carbamate carbonyl oxygen (C=O), and the piperidine nitrogen are effective acceptors. This creates the potential for a robust and complex hydrogen-bonding network.

For instance, studies on the polymorphs of 4-hydroxypiperidine show extensive chains formed by N-H···O and O-H···N hydrogen bonds.[4] Similarly, research on other 3,5-disubstituted piperidine diols highlights the critical role of hydrogen bonding in defining the crystal packing.[5] We can predict the formation of similar chains or more complex 2D or 3D networks in the title compounds, significantly influencing their physical properties.

Conformational Preferences of the Piperidine Ring

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[6][7] For a 3,5-disubstituted piperidine, the relative stereochemistry (cis or trans) will dictate the preferred orientation of the substituents (axial or equatorial).

  • trans-Isomers: In a trans-1,3-disubstitution pattern, one substituent can occupy an equatorial position while the other is axial, or both can be equatorial in a twisted conformation. However, the most stable conformation will likely feature the bulky tert-butylcarbamate group in an equatorial position to avoid unfavorable 1,3-diaxial interactions.[8]

  • cis-Isomers: A cis-1,3 arrangement could result in either a di-equatorial or a di-axial conformation. The di-equatorial form is generally more stable.

The final observed conformation in a crystal structure is a balance between these intrinsic conformational preferences and the stabilizing energy of the crystal lattice packing.[5]

Performance Comparison: Crystallography vs. Alternative Techniques

When single crystals are elusive, researchers must turn to other techniques. Here, we compare SCXRD with its primary alternatives for this class of molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (Solution-State)Computational Modeling (In Silico)
Primary Output Unambiguous 3D atomic coordinates in the solid state; absolute stereochemistry (with anomalous dispersion).Through-bond & through-space correlations; relative stereochemistry; dynamic conformational information.Lowest energy conformer prediction; electronic properties; bond lengths & angles.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).Soluble sample (~1-10 mg) in a suitable deuterated solvent.None (requires computational resources).
Key Strengths "Gold standard" for definitive structure proof; reveals crystal packing and intermolecular interactions.Provides data on the molecule's behavior in solution, which is often more biologically relevant; can measure conformational exchange rates.No experimental sample needed; can explore hypothetical structures and transition states; cost-effective for initial screening.[9]
Key Limitations Crystal growth can be extremely difficult and time-consuming; the solid-state conformation may not be the bioactive one.Provides time-averaged structural data; determination of absolute stereochemistry is not direct; can be complex to interpret for flexible molecules.[10]Accuracy is highly dependent on the level of theory and basis set used; results must be validated by experimental data.
Applicability to Target Challenging due to molecular flexibility and polarity, but would provide definitive proof of stereochemistry and conformation.Excellent for determining cis/trans isomerism via J-couplings and conformational preferences via NOE/ROE experiments.[11][12]Highly useful for predicting the relative stability of different chair conformations and substituent orientations (axial/equatorial).[7][13]

Experimental Protocols: A Practical Guide

Protocol: Crystallization of Polar Piperidine Derivatives

This protocol outlines a general screening approach for obtaining single crystals of compounds like tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. The key is to explore a wide range of solvent systems and crystallization methods.[14]

Materials:

  • Target compound (purified, >98%)

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, water, hexane, dichloromethane).[15]

  • Small glass vials (e.g., 1-2 mL)

  • Larger vials or beakers to act as outer chambers for vapor diffusion.

Method 1: Slow Evaporation

  • Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile solvent (e.g., methanol, acetone, or ethyl acetate) in a small vial.

  • Ensure the compound is fully dissolved. If needed, gently warm the solution.

  • Cover the vial with a cap containing a small pinhole or with parafilm pierced by a needle.

  • Leave the vial undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion (Anti-Solvent Method) [16][17] This is often the most successful method for polar molecules.[18]

  • Dissolve 5-10 mg of the compound in a small volume (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol or ethanol). Place this in a small, open inner vial.[7][18]

  • In a larger outer vial, place a larger volume (e.g., 1-2 mL) of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether, or water). The anti-solvent must be miscible with the good solvent and ideally more volatile.[18]

  • Carefully place the inner vial inside the outer vial and seal the system tightly.[18]

  • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization at the interface.[16][17]

Causality Behind Choices: The goal of crystallization is to approach supersaturation slowly and methodically.[14] Rapid precipitation leads to amorphous powder or poor-quality microcrystals. Slow evaporation allows molecules to self-assemble into an ordered lattice. Vapor diffusion is even more controlled, as the change in solvent composition occurs gradually, providing ample time for high-quality single crystals to nucleate and grow.[17][19]

Protocol: NMR Analysis for Stereochemistry

Objective: To determine the relative cis/trans stereochemistry of the 3,5-substituents using proton (¹H) NMR coupling constants (J-values).

  • Acquire a high-resolution ¹H NMR spectrum of the purified compound in a suitable solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Identify the signals corresponding to the protons on the piperidine ring, particularly H3 and H5 (the protons attached to the carbons bearing the substituents).

  • Analyze the multiplicity and measure the coupling constants for these protons with their adjacent methylene protons (H2, H4, H6).

  • Interpretation:

    • Large coupling constants (³J ≈ 8-12 Hz) are indicative of an axial-axial relationship between adjacent protons.

    • Small coupling constants (³J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

  • By piecing together the coupling constants around the ring, a model of the dominant chair conformation can be built, revealing the relative stereochemistry. For example, a proton at C3 showing two large couplings to the protons at C2 and C4 is likely in an axial position.[11]

Workflow Diagrams

The following diagrams illustrate the logical workflows for structural determination.

G cluster_0 Crystallographic Workflow cluster_1 Alternative Workflow A Purified Compound B Crystallization Screening (Vapor Diffusion, Slow Evaporation) A->B C Obtain Single Crystal? B->C D Single-Crystal X-ray Diffraction (SCXRD) C->D Yes F No Suitable Crystals C->F No E Definitive 3D Structure (Solid State) D->E G Purified Compound F->G Proceed with alternatives H NMR Spectroscopy (1H, 13C, NOESY) G->H I Computational Modeling (DFT Calculations) G->I J Relative Stereochemistry & Solution Conformation H->J K Predicted Low-Energy Conformations I->K L Correlate & Propose Structure J->L K->L G cluster_process title Vapor Diffusion Crystallization Setup setup Outer Vial Sealed Chamber Anti-Solvent (e.g., Hexane) Inner Vial (open) Compound in 'Good' Solvent (e.g., MeOH) p1 Anti-solvent evaporates p2 Vapor diffuses into inner vial p1->p2 p3 Solubility of compound decreases p2->p3 p4 Slow crystal nucleation & growth p3->p4

Caption: Diagram of the vapor diffusion crystallization method.

Conclusion and Future Outlook

The structural elucidation of flexible, polar molecules like tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate derivatives requires a multi-faceted approach. While X-ray crystallography provides the ultimate structural proof, its success is contingent on overcoming the significant hurdle of crystallization. This guide demonstrates that in the absence of suitable crystals, a synergistic combination of high-resolution NMR spectroscopy and theoretical calculations can provide a robust and reliable model of the molecule's stereochemistry and conformational landscape in solution.

For drug development professionals, understanding the likely solid-state interactions and conformational preferences is crucial for anticipating properties like solubility and polymorphism. The protocols and comparative data presented here offer a validated roadmap for researchers navigating the analytical challenges posed by this important class of molecules, enabling more efficient and informed drug discovery efforts.

References

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  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Vaksler, Y. A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bull, J. A., et al. (2022).
  • Arshad, M., et al. (2016). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • BenchChem. (2025). The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Dapporto, P., et al. (2002). Structural investigation on three 3,5-trans disubstituted piperidines. X-ray and theoretical studies. Journal of Molecular Structure: THEOCHEM.
  • PubChem. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Döring, C., et al. (2015).
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  • De la Figuera, N., et al. (1993). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY and NOE Experiments. Magnetic Resonance in Chemistry.
  • University of Rochester, Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. [Link]

  • Juaristi, E., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Hampton Research.
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  • ResearchGate. (2025). Asymmetric deprotonation of N-Boc-piperidines. [Link]

  • OSTI.gov. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. Crystallization of Membrane Proteins by Vapor Diffusion. [Link]

  • Stortz, C. A., & Sarotti, A. M. (2010). Conformational pathways of simple six-membered rings. CONICET.
  • Acta Crystallographica Section B. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. [Link]

  • RSC Publishing. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • IUCr Journals. Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

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  • ResearchGate. a) The initially reported existing form of the piperazine ring by DFT calculations. [Link]

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Safety Operating Guide

Navigating the Safe Handling of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, a key building block in the creation of various therapeutic agents, requires meticulous attention to safety and handling protocols. This guide, compiled by a Senior Application Scientist, provides an in-depth, procedural framework for the safe management of this compound, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a solid substance that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presents several potential hazards. A thorough understanding of these risks is the bedrock of a robust safety protocol.

According to aggregated GHS information, this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Some data also suggests it may be harmful in contact with skin and if inhaled[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and airborne particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, which can lead to irritation. The choice of glove material should be based on compatibility with the solvents being used in conjunction with the compound[2].
Body Protection A fully buttoned laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP2) is recommended when handling the solid compound, especially if there is a potential for dust generation.Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation[3][4].

It is imperative that all PPE is inspected for integrity before each use and that personnel are trained in its proper donning, doffing, and disposal.

Operational Plans: From Receipt to Reaction

A proactive approach to safety involves establishing clear, step-by-step procedures for every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, GHS hazard pictograms, and the date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. Keep the container tightly closed.

Handling and Weighing

The fine, solid nature of this compound necessitates careful handling to prevent the generation of dust.

  • Designated Area: All handling of the solid should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Use a weighing paper or a tared container to prevent contamination of the balance.

    • Handle the container and spatula with care to minimize disturbance of the solid.

    • Close the primary container immediately after dispensing.

  • Post-Handling:

    • Thoroughly clean the spatula and weighing area.

    • Wash hands and any exposed skin with soap and water after handling is complete.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

The disposal of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate and its associated waste must be managed as a hazardous waste stream, in strict adherence to local, regional, and national regulations.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with the compound, including weighing papers, contaminated PPE (gloves, etc.), and absorbent materials from spill cleanups, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].

Spill and Decontamination Procedures

In the event of a spill, a swift and informed response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill and the potential for airborne dust.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill involves the solid compound.

  • Containment and Cleanup:

    • For solid spills, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then scoop into a labeled hazardous waste container[7].

  • Decontamination:

    • Decontaminate the spill area using a strong soap solution or a solution of sodium carbonate (washing soda)[8].

    • Wipe the area with a damp cloth, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or the designated safety officer.

Visualizing the Safety Workflow

To further clarify the procedural steps for safe handling, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Designated Handling Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area->don_ppe weigh Carefully Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of as Hazardous Waste segregate_waste->dispose spill_alert Alert & Assess spill_ppe Don PPE spill_alert->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_decon Decontaminate Area spill_contain->spill_decon spill_decon->dispose

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.